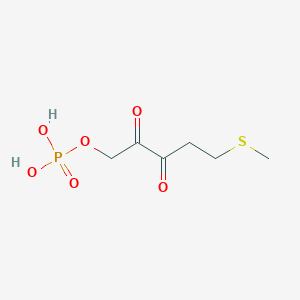
5-(Methylthio)-2,3-dioxopentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)-2,3-dioxopentyl phosphate is an organic compound that features a phosphate group attached to a pentyl chain with a methylthio substituent and two keto groups
Wissenschaftliche Forschungsanwendungen
5-(Methylthio)-2,3-dioxopentyl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation reactions.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation and dephosphorylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate typically involves the phosphorylation of a precursor molecule. One common method is the reaction of 5-(Methylthio)-2,3-dioxopentyl alcohol with a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylthio)-2,3-dioxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Phosphoramidates, phosphoesters.
Wirkmechanismus
The mechanism of action of 5-(Methylthio)-2,3-dioxopentyl phosphate involves its interaction with specific molecular targets, such as enzymes that catalyze phosphorylation and dephosphorylation reactions. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The presence of the methylthio and keto groups can influence the compound’s binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylthioadenosine: A related compound involved in methionine metabolism and polyamine synthesis.
5-Methylthio-2,3-dioxopentyl alcohol: A precursor in the synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate.
Uniqueness
This compound is unique due to its combination of a phosphate group with a methylthio substituent and two keto groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
115974-73-7 |
|---|---|
Molekularformel |
C6H11O6PS |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
(5-methylsulfanyl-2,3-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
HKEAOVFNWRDVAJ-UHFFFAOYSA-N |
SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
Kanonische SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
| 115974-73-7 | |
Physikalische Beschreibung |
Solid |
Synonyme |
1-PDMSP 1-phospho-2,3-diketo-5-S-methylthiopentane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)

![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)



![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)





